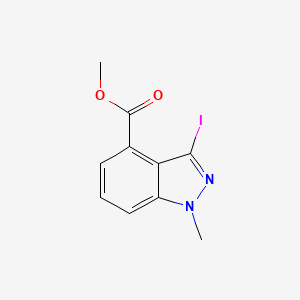

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7IN2O2 and a molecular weight of 302.07 g/mol . It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 1-methyl-1H-indazole-4-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position of the indazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar iodination reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow it to participate in the development of:

- Kinase Inhibitors : The compound is used to create inhibitors targeting specific kinases, which are pivotal in cancer therapy.

- Anti-inflammatory Agents : Its derivatives have shown potential in reducing inflammation through modulation of specific biochemical pathways.

Biological Studies

The compound is employed in biological research due to its ability to interact with various biological targets:

- Enzyme Inhibition Studies : It is utilized to explore enzyme inhibition mechanisms, particularly those related to metabolic pathways.

- Receptor Binding Studies : Researchers investigate its binding affinity to various receptors, aiding in the understanding of drug-receptor interactions.

Material Science

In material science, this compound is explored for its properties in developing advanced materials:

- Organic Semiconductors : The compound's electronic properties make it a candidate for use in organic electronic devices, such as OLEDs (Organic Light Emitting Diodes).

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Iodination : Introduction of iodine at the 3-position of the indazole ring.

- Esterification : Reaction with methanol to form the methyl ester.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various fields:

- Kinase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent.

- Material Development : Research indicated that incorporating this compound into organic semiconductor formulations improved device efficiency and stability.

- Biological Activity Assessment : Investigations into enzyme interactions revealed that methyl 3-iodo compounds could modulate enzymatic activity, providing insights into their role in metabolic processes.

Wirkmechanismus

The mechanism of action of Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the indazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-iodo-1H-indazole-5-carboxylate

- Methyl 3-iodo-1H-indazole-6-carboxylate

- Methyl 3-iodo-1H-indazole-7-carboxylate

Uniqueness

Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in research for developing new compounds with desired properties .

Biologische Aktivität

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to significant alterations in cellular metabolism and signaling pathways, which may be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Cytochrome P450 Inhibition

Studies have indicated that methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate acts as a modulator of enzyme activity, specifically inhibiting cytochrome P450 enzymes. These enzymes play crucial roles in drug metabolism, suggesting that the compound could influence pharmacokinetics when used in conjunction with other therapeutic agents.

Antitumor Activity

While specific data on methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is limited, research on structurally similar indazole derivatives has shown promising antitumor activity. For instance:

Case Study: PLK4 Inhibition

Compound 81c (CFI-400945), an indazole derivative, was found to be an effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer . While this is not the exact compound we're focusing on, it demonstrates the potential of indazole-based structures in cancer therapy.

Case Study: Pim Kinase Inhibition

Another indazole derivative, compound 82a, showed strong activity against Pim-1, Pim-2, and Pim-3 kinases with IC50 values of 0.4, 1.1, and 0.4 nM, respectively . This compound also demonstrated moderate cellular potency in KMS-12 BM cell assays with an IC50 value of 1400 nM.

Neurological Applications

The ability of methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate to penetrate the blood-brain barrier suggests potential applications in neurological research. This property could be particularly valuable for developing treatments for central nervous system disorders.

Toxicity Profile

While specific toxicity data for methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is not available, it's worth noting that structurally similar compounds have shown toxicity concerns. For instance, 3-iodo-1-methyl-1H-indazole is classified as harmful if swallowed and can cause skin irritation .

Eigenschaften

IUPAC Name |

methyl 3-iodo-1-methylindazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-13-7-5-3-4-6(10(14)15-2)8(7)9(11)12-13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBCWORSHWJUDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C(=N1)I)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.